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Introduction
Ertapenem sodium, a synthetic 1-β methyl-carbapenem antibiotic, represents a significant

advancement in the treatment of moderate to severe infections. Marketed by Merck under the

trade name Invanz®, it was approved for use by the US Food and Drug Administration (FDA) in

November 2001 and by the European Medicines Agency in April 2002.[1] This guide provides

an in-depth technical overview of the discovery, synthesis, mechanism of action, and clinical

applications of Ertapenem sodium.

Discovery and Development
Ertapenem was developed by researchers at Merck Research Laboratories.[2] The goal was to

create a carbapenem with a broad spectrum of activity against common community-acquired

and mixed aerobic/anaerobic pathogens, but with a longer half-life to allow for once-daily

dosing, a significant advantage over other carbapenems like imipenem and meropenem.[2] The

key structural modifications that differentiate Ertapenem include a 1-β methyl group, which

confers stability against hydrolysis by human renal dehydropeptidase-I (DHP-I), and a meta-

substituted benzoic acid side chain that contributes to its high protein binding and extended

half-life.[2]
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The synthesis of Ertapenem sodium is a multi-step process that involves the preparation of a

protected carbapenem core and a specific side chain, followed by their coupling and

subsequent deprotection.

Synthesis of the Ertapenem Side Chain
A common starting material for the side chain synthesis is trans-4-hydroxy-L-proline.[3] A

detailed experimental protocol for a key intermediate is as follows:

Protocol: Synthesis of N-(O,O-diisopropylphosphoryl)-trans-4-hydroxy-L-proline[3]

Reaction Setup: To a solution of trans-4-hydroxy-L-proline in water, add an appropriate base

(e.g., sodium hydroxide) at room temperature to achieve a pH of 9-10.

Phosphorylation: While maintaining the alkaline pH, add diisopropyl phosphite and a phase

transfer catalyst.

Oxidation: Slowly add a mixed solution of sodium hypochlorite and sodium hydroxide to the

reaction mixture.

Work-up: After the reaction is complete, acidify the aqueous layer with hydrochloric acid to a

pH of approximately 2-3.

Extraction: Extract the product with a suitable organic solvent, such as dichloromethane.

Isolation: Concentrate the organic extracts to obtain the N-(O,O-diisopropylphosphoryl)-

trans-4-hydroxy-L-proline intermediate.

Coupling and Deprotection
The final steps in the synthesis of Ertapenem involve the coupling of the activated carbapenem

core with the synthesized side chain, followed by the removal of protecting groups.

Protocol: Coupling and Hydrogenolysis[4]

Coupling Reaction: The protected carbapenem enol phosphate is reacted with the thiol-

containing side chain in the presence of a non-nucleophilic base such as 1,8-
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Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG) in a suitable

solvent like N,N-dimethylformamide (DMF) at low temperatures (-20 to -40 °C).[4][5]

Deprotection (Hydrogenolysis): The resulting protected Ertapenem is then subjected to

hydrogenolysis to remove the protecting groups (e.g., p-nitrobenzyl esters). This is typically

carried out using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas.

The reaction is often performed in a mixture of solvents such as tetrahydrofuran (THF) and

water, with the addition of sodium bicarbonate to maintain a basic pH and protect the final

product.[4]

Purification and Isolation: The final product, Ertapenem sodium, is purified from the reaction

mixture. This can involve extraction, chromatography, and crystallization to yield the final

active pharmaceutical ingredient.
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Figure 1. Simplified workflow for the chemical synthesis of Ertapenem Sodium.

Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[6][7] This is

achieved through the covalent binding of the drug to essential penicillin-binding proteins

(PBPs).[6] The β-lactam ring of Ertapenem acylates the active site of these enzymes, rendering

them inactive. In Escherichia coli, Ertapenem has a strong affinity for PBPs 2 and 3.[6] The
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inhibition of these PBPs disrupts the cross-linking of peptidoglycan chains, leading to a

weakened cell wall and subsequent cell lysis.
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Figure 2. Mechanism of action of Ertapenem leading to bacterial cell lysis.

Antibacterial Spectrum
Ertapenem has a broad spectrum of activity against many Gram-positive and Gram-negative

aerobic and anaerobic bacteria. It is particularly effective against Enterobacteriaceae, including

those producing extended-spectrum β-lactamases (ESBLs). However, it has limited activity

against Pseudomonas aeruginosa and Acinetobacter species.

Bacterial Species MIC90 (μg/mL)

Escherichia coli ≤0.5

Klebsiella pneumoniae ≤0.5

Proteus mirabilis ≤1

Haemophilus influenzae ≤1

Streptococcus pneumoniae (penicillin-

susceptible)
≤1

Bacteroides fragilis 0.5

Pseudomonas aeruginosa >16

Acinetobacter baumannii >16
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Data compiled from multiple sources.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Protocol: Broth Microdilution Method

Preparation of Ertapenem dilutions: A serial two-fold dilution of Ertapenem is prepared in

cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

Inoculum preparation: A standardized bacterial suspension is prepared to a turbidity

equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration

of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

Incubation: The microtiter plate is incubated at 35°C for 16-20 hours in ambient air.

Reading the results: The MIC is determined as the lowest concentration of Ertapenem that

completely inhibits visible bacterial growth.

Time-Kill Curve Analysis
Protocol: Time-Kill Assay

Preparation of cultures: Bacterial cultures are grown to the logarithmic phase and then

diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6

CFU/mL.

Addition of Ertapenem: Ertapenem is added to the cultures at various multiples of the

predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control with no antibiotic is also

included.

Sampling and plating: Aliquots are removed from each culture at specified time points (e.g.,

0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on appropriate agar plates.

Incubation and colony counting: The plates are incubated for 18-24 hours at 35°C, and the

number of viable colonies is counted.
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Data analysis: The results are plotted as log10 CFU/mL versus time. Bactericidal activity is

typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Clinical Efficacy
Ertapenem has demonstrated efficacy in a variety of serious bacterial infections in numerous

clinical trials.

Infection Type Comparator
Clinical Cure
Rate
(Ertapenem)

Clinical Cure
Rate
(Comparator)

Reference

Complicated

Intra-abdominal

Infections

Piperacillin/Tazo

bactam
83.6% 80.4% [8]

Complicated

Skin and Skin

Structure

Infections

Piperacillin/Tazo

bactam
80.6% 80.9% [9]

Community-

Acquired

Pneumonia

Ceftriaxone 92.3% 91.0% [4]

Complicated

Urinary Tract

Infections

Ceftriaxone

89.5%

(microbiological

response)

91.1%

(microbiological

response)

[10]

Conclusion
Ertapenem sodium is a valuable therapeutic agent with a well-defined mechanism of action and

a favorable pharmacokinetic profile that allows for once-daily dosing. Its robust synthesis

process and demonstrated clinical efficacy in treating a range of serious bacterial infections

underscore its importance in the current antimicrobial armamentarium. This guide has provided

a detailed overview of the key technical aspects of Ertapenem, from its discovery and synthesis

to its clinical application, to support the work of researchers and drug development

professionals in the field of infectious diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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